4-(2-Phenylethyl)pyridin-2-amine

Description

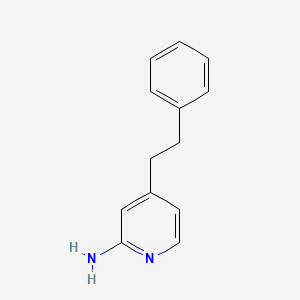

Structure

2D Structure

3D Structure

Properties

CAS No. |

96428-84-1 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-(2-phenylethyl)pyridin-2-amine |

InChI |

InChI=1S/C13H14N2/c14-13-10-12(8-9-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15) |

InChI Key |

VDMBMDXLWKXMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC=C2)N |

Origin of Product |

United States |

Synthetic Strategies for 4 2 Phenylethyl Pyridin 2 Amine and Analogues

Direct Amination Approaches for Pyridin-2-amine Core Synthesis

The introduction of an amino group at the C2 position of the pyridine (B92270) ring is a fundamental transformation for accessing the pyridin-2-amine core. The electron-deficient nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack. wikipedia.org

One of the most classic methods for this transformation is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. wikipedia.orgthieme.de This reaction involves the direct amination of pyridine or its derivatives with sodium amide (NaNH₂), typically in an inert solvent like xylene or liquid ammonia (B1221849). wikipedia.orgslideshare.net The mechanism is an addition-elimination reaction where the nucleophilic amide anion (NH₂⁻) attacks the C2 position, forming a σ-adduct intermediate. wikipedia.org Aromaticity is restored by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to form hydrogen gas. wikipedia.orgwikipedia.org

| Reaction | Key Reagents | Typical Conditions | Selectivity |

| Chichibabin Reaction | Pyridine substrate, Sodium Amide (NaNH₂) | High temperature (e.g., 110-130°C) in inert solvents (xylene, toluene) or low temperature in liquid ammonia. slideshare.net | Highly regioselective for the C2 position due to the electronic properties of the pyridine ring. wikipedia.orgwikipedia.org |

While historically significant, the Chichibabin reaction often requires harsh conditions. morressier.com Modern approaches frequently employ transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . libretexts.orgwikipedia.org This palladium-catalyzed C-N bond-forming reaction couples an aryl halide (or pseudohalide like a triflate) with an amine. wikipedia.orgorganic-chemistry.org To synthesize the pyridin-2-amine core, a 2-halopyridine is reacted with an amine source, such as ammonia or a protected amine equivalent like benzophenone imine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. beilstein-journals.org This method offers greater functional group tolerance and generally milder reaction conditions compared to the Chichibabin reaction. wikipedia.org

| Catalyst System Components | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst that drives the catalytic cycle. beilstein-journals.org |

| Phosphine Ligand | Xantphos, X-Phos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. The choice of ligand is crucial for reaction efficiency and scope. wikipedia.orgbeilstein-journals.orgresearchgate.net |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the amine nucleophile and participates in the catalytic cycle. researchgate.net |

Another effective strategy involves the activation of the pyridine ring via N-oxidation. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using reagents like tosyl anhydride (B1165640) (Ts₂O) and an amine, followed by deprotection. morressier.comresearchgate.net This approach provides excellent regioselectivity for the 2-position under mild conditions. morressier.com

Reductive Amination Pathways for Phenylethyl Moiety Introduction

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine via an imine or enamine intermediate. While not a direct method for introducing the phenylethyl group onto the pyridine ring itself, it can be a key step in building the final molecule from appropriately functionalized precursors.

A plausible synthetic route could involve the reductive amination of a pyridine derivative containing a carbonyl group with a phenethylamine derivative, or vice versa. For instance, a precursor like 4-(2-oxo-2-phenylethyl)pyridin-2-amine could be reduced in the presence of a hydride source to yield the target compound. A more versatile approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ.

This process relies on reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl group.

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, effective at acidic pH where imine formation is favored. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and non-toxic, effective for a wide range of aldehydes and ketones without requiring acidic conditions. |

| Pyridine-Borane Complex | A stable and selective reducing agent that can be used in methanolic solutions, often in the presence of molecular sieves to facilitate imine formation. |

| Catalytic Hydrogenation | Utilizes H₂ gas and a metal catalyst (e.g., Pd/C, Raney Nickel). |

This pathway offers a modular approach to synthesizing analogues by varying either the carbonyl-containing fragment or the amine component.

Advanced Coupling Reactions in Constructing the 4-(2-Phenylethyl) Substituent

The introduction of the phenylethyl group at the C4 position of the pyridin-2-amine core is effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods create a new carbon-carbon bond between the pyridine ring and the substituent.

The Suzuki-Miyaura coupling is a widely used and robust method for this purpose. This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.gov To construct the target molecule, a 2-amino-4-halopyridine (where the amino group may be protected) can be coupled with 2-phenylethylboronic acid.

The key components of a typical Suzuki-Miyaura coupling are detailed below:

| Component | Function | Common Examples |

| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂. researchgate.net |

| Ligand | Stabilizes the catalyst and influences its reactivity. | Triphenylphosphine (PPh₃), SPhos, XPhos. |

| Base | Promotes the transmetalation step. | K₂CO₃, Cs₂CO₃, K₃PO₄. |

| Organoboron Reagent | Source of the phenylethyl group. | 2-Phenylethylboronic acid or its esters (e.g., pinacol ester). |

Other advanced C-C bond-forming reactions can also be employed. Nickel-catalyzed cross-electrophile coupling reactions have emerged as powerful tools for creating C(sp²)-C(sp³) bonds, providing alternative pathways to access β-phenethylamine derivatives from aryl halides. ucla.edu Furthermore, methods involving catalytic C-H activation are being developed to directly couple C-H bonds, potentially offering more atom-economical routes in the future. nih.govresearchgate.net

Chemo- and Regioselective Synthesis Methodologies

Achieving the desired substitution pattern on the pyridine ring requires precise control over the reaction's selectivity.

Regioselectivity , the control of which position on the ring reacts, is governed by both the intrinsic electronic properties of the pyridine nucleus and the synthetic method employed.

Inherent Reactivity : The pyridine ring is electron-deficient, with the nitrogen atom withdrawing electron density. This makes the C2, C4, and C6 positions electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org This inherent property is exploited in reactions like the Chichibabin amination, which selectively delivers the amino group to the C2 position. wikipedia.org

Directed Functionalization : For cross-coupling reactions, regioselectivity is predetermined by the position of the leaving group (e.g., a halogen). Synthesizing the 4-(2-phenylethyl) derivative requires a starting material like 2-amino-4-bromopyridine. The synthesis of such precursors is a key step that dictates the final substitution pattern.

N-Oxide Activation : The formation of a pyridine N-oxide activates the C2 and C4 positions towards both nucleophilic and electrophilic attack, serving as a versatile strategy for regioselective functionalization. organic-chemistry.org

Chemoselectivity , the ability to react with one functional group in the presence of others, is crucial when dealing with multifunctional molecules like 4-(2-phenylethyl)pyridin-2-amine.

Protecting Groups : The 2-amino group is a nucleophile and can interfere with reactions targeting other parts of the molecule, such as a C4-halogen during a cross-coupling reaction. It is often necessary to temporarily protect the amino group (e.g., as a carbamate or amide) to prevent side reactions.

Catalyst and Reagent Control : Modern synthetic methods, particularly palladium-catalyzed reactions, often exhibit high chemoselectivity. researchgate.net Catalysts can be chosen that selectively activate a C-Halogen bond without affecting other functional groups like amines or the phenylethyl chain. Similarly, mild reducing agents used in reductive amination can selectively reduce an iminium ion without affecting other reducible groups in the molecule.

By carefully selecting the synthetic strategy and reaction conditions, chemists can navigate the challenges of regioselectivity and chemoselectivity to efficiently construct this compound and a diverse array of its analogues.

Chemical Reactivity and Derivatization of 4 2 Phenylethyl Pyridin 2 Amine

Amination Reactions of the Pyridin-2-amine Moiety

The pyridin-2-amine group is a key reactive site. Direct amination reactions on the pyridine (B92270) ring, particularly at the 2- and 4-positions, are well-established methods for introducing new nitrogen-containing functional groups. These nucleophilic aromatic substitution (SNAr) reactions are facilitated by the electron-deficient nature of the pyridine ring. thieme-connect.deyoutube.com

The reactivity of pyridines towards nucleophilic attack can be enhanced by N-oxidation. For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using reagents like tosyl anhydride (B1165640) (Ts₂O) and an amine, followed by deprotection. researchgate.net This method often provides high yields and excellent regioselectivity for the 2-position. researchgate.net Copper-catalyzed amination reactions, utilizing aqueous ammonia (B1221849) in the presence of a copper(I) catalyst, also provide an efficient route to various aminopyridine derivatives. researchgate.net

Furthermore, the Chichibabin amination, a classic reaction, can be used for the direct amination of pyridines. Modern variations of this reaction employ sodium hydride (NaH) in the presence of lithium iodide (LiI) with primary alkyl amines to achieve amination at the C2 position. orgsyn.org The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an N-acylated intermediate, resulting in a formal two-carbon insertion through an intramolecular nucleophilic aromatic substitution. nih.gov

Alkylation and Acylation Processes at Nitrogen Centers

Both the exocyclic amino group and the pyridine nitrogen are susceptible to alkylation and acylation. The exocyclic primary amine is generally more nucleophilic and will preferentially react under neutral or basic conditions. Direct enantioselective α-alkylation of 2-alkylpyridines can be achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov

Reductive alkylation provides another route to N-alkylated aromatic amines. This can be accomplished by reacting the parent amine with a ketone in the presence of a noble metal catalyst and an acid promoter. google.com The synthesis of 7-hydroxy(phenyl)ethylguanines has been achieved through the alkylation of 2-amino-6-chloropurine (B14584) with allyl-protected bromohydrins, showcasing the potential for complex alkylations. acs.org

Acylation reactions, such as those with acyl chlorides or anhydrides, will also primarily occur at the exocyclic amino group to form the corresponding amides. For example, various N-phenyl-2-pyrimidine-amine derivatives have been prepared through processes involving acylation. google.com

Cyclization Reactions and Heterocyclic Annulation

The bifunctional nature of 4-(2-phenylethyl)pyridin-2-amine, containing both amino and pyridine nitrogen functionalities, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Cyclization can be induced through reactions that involve both the exocyclic amine and a suitable ortho substituent on the pyridine ring or through intramolecular reactions involving the phenylethyl side chain.

Pyridinium 1,4-zwitterions are versatile intermediates in cyclization reactions. They can participate in (4+2) cyclizations with various partners to construct pyrido[1,2-a]pyrazine derivatives. nih.gov These reactions can proceed through sequential S-nucleophilic addition and N-Michael reactions. nih.gov Multicomponent cascade reactions involving dearomative (2+3) cycloaddition and intramolecular cyclization of nitrogen-based 1,4-zwitterions have also been reported. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Phenyl Rings

Pyridine Ring:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.comutexas.edu When EAS does occur, it is directed to the 3- and 5-positions. youtube.comyoutube.com The amino group at the 2-position is an activating group and directs electrophiles to the 3- and 5-positions. However, under strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. youtube.comrsc.org

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. youtube.comstackexchange.com The presence of the electron-donating amino group at the 2-position would generally disfavor nucleophilic attack at that position. However, nucleophilic substitution can be facilitated by the use of a Lewis acid to activate the pyridine ring. researchgate.net

Phenyl Ring:

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

The structural characterization of 4-(2-phenylethyl)pyridin-2-amine and its analogs relies on a suite of advanced spectroscopic methods. These techniques provide a window into the compound's molecular framework, revealing key details about its constituent atoms and their arrangement.

Infrared (IR) spectroscopy complements NMR by probing the vibrational modes of the molecule's chemical bonds. nist.gov The IR spectrum of an amine-containing compound like this compound would exhibit characteristic absorption bands. Primary amines (RNH2) typically show two N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com Additionally, an N-H bending vibration is expected between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aromatic amines are usually found in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence and position of these bands can confirm the presence of the amine functional group and provide information about its chemical environment. rsc.org

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 198.11569 Da. uni.lu High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can further elucidate the structure by showing how the molecule breaks apart under energetic conditions.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Value/Range |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (phenyl and pyridine (B92270) rings), ethyl bridge protons |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons, ethyl bridge carbons |

| IR Spectroscopy | N-H Stretch (cm⁻¹) | 3400-3250 (two bands for primary amine) |

| N-H Bend (cm⁻¹) | 1650-1580 | |

| C-N Stretch (aromatic) (cm⁻¹) | 1335-1250 | |

| Mass Spectrometry | Monoisotopic Mass (Da) | 198.11569 uni.lu |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures provides a strong basis for understanding its likely solid-state conformation.

The crystal structure of a derivative, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, reveals that the pyridine ring is largely planar. nih.gov In this molecule, the phenyl and pyridine rings have a dihedral angle of 64.42 (11)°. nih.gov This significant twist between the two aromatic systems is a common feature in such molecules, arising from steric hindrance between the ortho-hydrogens of the rings.

In another related compound, (pyridin-2-yl-methyl-idene)(tri-phenyl-meth-yl)amine, the imine group is nearly coplanar with the pyridine ring. nih.gov This planarity suggests potential for extended π-conjugation, which can influence the electronic properties of the molecule. The crystal structures of various aminopyridine derivatives have been extensively studied, revealing a range of possible conformations and intermolecular interactions. researchgate.netresearchgate.net These studies often involve collecting diffraction data at low temperatures to minimize thermal vibrations and obtain a more precise structural model. researchgate.netresearchgate.net

The process of X-ray crystallographic analysis involves several key steps. First, suitable single crystals of the compound must be grown. These crystals are then mounted on a diffractometer and irradiated with X-rays. mdpi.com The resulting diffraction pattern is collected and analyzed to solve the crystal structure, often using direct methods or Patterson techniques. mdpi.commdpi.com The final structural model is then refined to achieve the best possible fit with the experimental data. mdpi.com

Table 2: Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value |

| Compound | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| Dihedral Angle (Phenyl-Pyridine) | 64.42 (11)° nih.gov |

Conformational Analysis and Tautomeric Studies

Tautomerism is another important consideration for 2-aminopyridine (B139424) derivatives. The amino group can exist in equilibrium with its imino tautomer. This equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other functional groups in the molecule. While the amino form is generally predominant for 2-aminopyridine itself, substituents on the ring can shift this equilibrium. Spectroscopic techniques like NMR and IR can be used to study this tautomeric behavior. For example, the presence of distinct N-H signals in the NMR or characteristic N-H stretching and bending bands in the IR spectrum can help identify the dominant tautomeric form. orgchemboulder.com

Intermolecular Interactions and Crystal Packing Phenomena

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These interactions dictate the crystal packing and influence the physical properties of the compound, such as its melting point and solubility.

Hydrogen bonding is expected to be a dominant intermolecular force. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the amino group itself can act as hydrogen bond acceptors. In the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N-H···N hydrogen bonds, forming dimers which then connect into a three-dimensional network. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions can also play a significant role in the crystal packing. nih.gov These interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. The crystal structure of (pyridin-2-yl-methyl-idene)(tri-phenyl-meth-yl)amine, for instance, shows dimers linked by pairs of C-H···π interactions. nih.gov

Computational and Theoretical Studies on 4 2 Phenylethyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure, stability, and reactivity of a molecule. For 4-(2-phenylethyl)pyridin-2-amine, these calculations would typically involve optimizing the molecular geometry to find its most stable conformation.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. A smaller energy gap suggests that the molecule is more reactive. For instance, in studies of other pyridine (B92270) derivatives, the HOMO-LUMO gap was found to be a critical factor in their potential biological activity. ijcce.ac.irresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is instrumental in understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. ijcce.ac.ir

Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to rank the poses based on their binding affinity.

Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding.

Given the structural similarities to other aminopyridine derivatives, potential targets for this compound could include various kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov For example, studies on similar compounds have shown that the pyridine nitrogen and the amino group are often involved in crucial hydrogen bonding interactions with the hinge region of kinase domains. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding |

| Hydrogen Bonds | 2 | With backbone residues of the kinase hinge region |

| Hydrophobic Interactions | 5 | With nonpolar residues in the binding pocket |

| Key Interacting Residues | Leu83, Val91, Ala145 | Amino acids in the active site involved in binding |

Molecular Dynamics Simulations of Compound Behavior in Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time in a simulated biological environment, such as a lipid bilayer or an aqueous solution. For this compound, MD simulations can offer insights into its conformational flexibility, solvation properties, and interactions with biological membranes.

Key aspects that can be investigated with MD simulations include:

Conformational Stability: MD simulations can reveal the most stable conformations of the compound in different environments and the transitions between them.

Interaction with Water: The simulations can show how water molecules are organized around the compound, which is important for understanding its solubility and bioavailability.

Membrane Permeability: By simulating the compound in the presence of a lipid bilayer, it is possible to predict its ability to cross cell membranes, a crucial factor for drug efficacy. Hybrid resolution MD simulations are particularly useful for studying the interaction of molecules with complex biological membranes. nih.gov

The stability of the ligand-protein complex obtained from molecular docking can also be validated through MD simulations, which can provide a more accurate estimation of the binding free energy. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models play a significant role in deriving these relationships, often through a technique called 3D-Quantitative Structure-Activity Relationship (3D-QSAR).

The general workflow for a 3D-QSAR study on a series of analogs of this compound would involve:

Data Set Preparation: A series of structurally related compounds with their corresponding biological activities is compiled.

Molecular Alignment: The compounds are aligned based on a common scaffold.

Generation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the variations in the molecular fields with the changes in biological activity.

The resulting 3D-QSAR model can be visualized as contour maps that indicate which regions of the molecule are sensitive to modifications. For example, a map might show that increasing the steric bulk in a particular region enhances activity, while adding an electronegative group in another region decreases it. Such models are invaluable for guiding the design of new, more potent analogs. ijcce.ac.irnih.gov

Mechanistic Biological Investigations of 4 2 Phenylethyl Pyridin 2 Amine Analogues

In Vitro Enzyme Inhibition Studies

Analogues of 4-(2-phenylethyl)pyridin-2-amine have demonstrated inhibitory activity against a variety of enzymes, underscoring their potential as therapeutic agents for numerous diseases. The 2-aminopyridine (B139424) core is a key feature in many of these inhibitors.

Derivatives of 2-aminopyrimidine (B69317), a related heterocyclic structure, have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. mdpi.com In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated, with some compounds exhibiting significant inhibitory activity. mdpi.com For instance, one of the most potent analogues demonstrated an IC50 value of 2.8 µM, far exceeding the efficacy of the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). mdpi.com

In the realm of infectious diseases, 2-aminopyridine derivatives have been shown to inhibit both isocitrate lyase (ICL) and malate (B86768) synthase (MS), the two key enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. mdpi.com This pathway is crucial for the survival of the bacterium under certain conditions. One of the tested 2-aminopyridine derivatives, SB002, was particularly effective, showing complete inhibition of ICLPa at a concentration of 75 µM and an IC50 value of 13.3 µM, which was more potent than the known inhibitor itaconate. mdpi.com

Furthermore, analogues based on the 2-aminopyridine scaffold have been developed as inhibitors of phosphoinositide-3-kinases (PI3Ks), which are implicated in cancer. A series of 2-aminopyridine derivatives were designed as PI3Kδ inhibitors, with one compound, MR3278, displaying a potent IC50 of 30 nM. nih.gov Pyrimidine (B1678525) and pyridine (B92270) diamine derivatives have also been investigated as cholinesterase inhibitors for potential application in Alzheimer's disease. acs.org While many showed modest activity, certain pyridine derivatives were more potent against butyrylcholinesterase (BChE) than their pyrimidine counterparts. acs.org

Table 1: In Vitro Enzyme Inhibition by 2-Aminopyridine and Analogue Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Compound 24 showed an IC50 of 2.8 µM. | mdpi.com |

| 2-Aminopyridine Derivatives | Isocitrate Lyase (ICL) | SB002 exhibited an IC50 of 13.3 µM. | mdpi.com |

| 2-Aminopyridine Derivatives | PI3Kδ | MR3278 displayed an IC50 of 30 nM. | nih.gov |

Receptor Binding and Modulation Mechanisms

The structural framework of this compound is also amenable to the design of ligands that bind to and modulate the function of various receptors, particularly those in the central nervous system.

Analogues of 3-(2-aminoethoxy)pyridine, which shares the aminopyridine core, have been synthesized and evaluated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are involved in a wide range of physiological processes. Binding assays using rat brain synaptic membranes revealed that substituted analogues could achieve high affinity, with Ki values as low as 0.076 nM. nih.gov The nature and position of substituents on the pyridine ring were found to be critical for determining the binding affinity. nih.gov

In the context of neurodegenerative diseases, derivatives of 1,3,5-triaryl-1H-pyridin-2-one have been discovered as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a type of glutamate (B1630785) receptor. nih.gov One such compound, perampanel (B3395873), demonstrated potent in vitro activity with an IC50 of 60 nM in an AMPA-induced Ca2+ influx assay. nih.gov Structure-activity relationship studies highlighted the importance of the specific aromatic rings at positions 1, 3, and 5 of the pyridone ring for this antagonist activity. nih.gov

Furthermore, research into 3,5-diaryl-2-aminopyridine derivatives has identified them as inhibitors of the activin-like kinase 2 (ALK2) receptor, a target for the rare genetic disorder fibrodysplasia ossificans progressiva. acs.org These studies have provided insights into the pharmacophore required for potent and selective inhibition of ALK2. acs.org

Cellular Bioactivity and Signaling Pathway Perturbations

The enzymatic and receptor-level activities of this compound analogues translate into significant effects at the cellular level, including growth inhibition of cancer cells and antimicrobial activity against pathogenic strains.

Growth Inhibition in Cellular Models (e.g., Cancer Cell Lines)

A number of pyridine-containing compounds have demonstrated antiproliferative properties against various cancer cell lines. For instance, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were screened for their cytotoxic effects. nih.gov While many compounds showed limited activity, some were found to possess interesting antiproliferative activity against human epithelial kidney (A498), prostate (PC-3), and glioblastoma (U-87MG) cancer cell lines. nih.gov

The 2-aminopyridine derivative MR3278, a potent PI3Kδ inhibitor, exhibited significant inhibitory activity against acute myeloid leukemia (AML) cell lines, with IC50 values of 2.6 µM and 3.7 µM in MOLM-16 and Mv-4-11 cells, respectively. nih.gov Further studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in a dose-dependent manner through the PI3K pathway. nih.gov Similarly, a 9-aminoacridine (B1665356) derivative, CK0402, which contains a phenylethylamine-like moiety, showed potent growth inhibition in a panel of human breast cancer cell lines, with the HER2-overexpressing SKBR-3 cells being the most sensitive. nih.gov

Table 2: Antiproliferative Activity of Pyridine Analogues in Cancer Cell Lines

| Compound/Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| MR3278 | MOLM-16 (AML) | 2.6 µM | nih.gov |

| MR3278 | Mv-4-11 (AML) | 3.7 µM | nih.gov |

| 2-Phenyl-N-(pyridin-2-yl)acetamides | A498, PC-3, U-87MG | Showed interesting activity | nih.gov |

Evaluation of Antimicrobial Potency against Pathogenic Strains

The pyridine scaffold is a common feature in many compounds with antimicrobial properties. nih.gov Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. For example, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were evaluated for their antimycobacterial activity. nih.gov One compound in this series demonstrated promising activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 15.625 µg/mL. nih.gov

Other studies have explored the antimicrobial potential of N-phenethylbenzamide derivatives isolated from Piper betle. nih.gov Several of these compounds exhibited significant activity against Shigella flexneri, Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values in the range of 16-32 µg/mL. nih.gov The structural similarity of these compounds to this compound, particularly the presence of the phenylethyl group, is noteworthy.

Modulation of Specific Biological Pathways (e.g., Neurotransmitter Systems, Cytochrome P450 Enzymes)

The phenylethylamine moiety present in this compound is a well-known structural component of many compounds that interact with neurotransmitter systems. Phenethylamine itself acts as a central nervous system stimulant, modulating monoamine neurotransmission by interacting with trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org Analogues incorporating this moiety can thus be expected to have effects on dopaminergic and serotonergic pathways. The biogenic amines, including dopamine (B1211576) and serotonin, are themselves involved in a wide array of physiological processes beyond neurotransmission. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR studies have provided valuable insights into the structural features that govern their potency and selectivity.

In the case of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the 2-amino group and the pyridine core have been explored. acs.org It was found that replacing the primary amine at the 2-position with a methyl group could significantly enhance selectivity for BMP receptors over TGF-β receptors. acs.org

For 2-aminopyrimidine inhibitors of β-glucuronidase, the nature of the substituent on the amino group was found to be critical for activity. mdpi.comsemanticscholar.org The presence of specific donor or acceptor functionalities was identified as being important for potent inhibition, as suggested by docking studies. mdpi.comsemanticscholar.org

In the development of nicotinic receptor ligands based on the 3-(2-aminoethoxy)pyridine scaffold, substitutions at the 5' and 6' positions of the pyridine ring were systematically investigated. nih.gov This led to the discovery that a 5'-vinyl-6'-chloro substituted analogue was the most potent, highlighting the significant impact of even small structural modifications on receptor affinity. nih.gov

Similarly, for the 1,3,5-triaryl-1H-pyridin-2-one AMPA receptor antagonists, the SAR was explored by modifying each of the three aromatic rings. nih.gov This systematic approach was instrumental in the discovery of perampanel and in understanding the structural requirements for noncompetitive antagonism of the AMPA receptor. nih.gov

Catalytic Applications of 4 2 Phenylethyl Pyridin 2 Amine Derivatives

Role as Ligands in Transition Metal-Catalyzed Reactions

There are no studies available that describe the synthesis of transition metal complexes with 4-(2-Phenylethyl)pyridin-2-amine or its derivatives as ligands. Consequently, there is no data on their application in transition metal-catalyzed reactions.

Asymmetric Catalysis with Chiral Phenylethyl-Pyridine Amine Ligands

No research has been found on the synthesis or application of chiral derivatives of this compound as ligands in asymmetric catalysis. There are no reports on their effectiveness in inducing enantioselectivity in chemical transformations.

Participation in Metal-Organic Framework (MOF) Catalytic Systems

There is no literature to indicate that this compound has been utilized as an organic linker or functional component in the construction of metal-organic frameworks (MOFs) for catalytic purposes.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Challenges

There are no specific academic contributions documented for 4-(2-Phenylethyl)pyridin-2-amine in the available literature uni.lu. The primary challenge is the fundamental lack of investigation into its synthesis, characterization, and potential applications. For related pyridine (B92270) compounds, research often focuses on their roles as scaffolds in drug discovery and as ligands in catalysis researchgate.netresearchgate.netmdpi.com. However, without dedicated studies, the specific properties and potential of this compound remain unknown.

Emerging Research Avenues and Methodological Advancements

Given the absence of existing research, any investigation into this compound would be an emerging avenue. Future work could begin with the development and optimization of synthetic routes. Modern organic synthesis methodologies, such as transition-metal-catalyzed cross-coupling reactions, could be applied to produce the compound and its derivatives efficiently researchgate.net. Subsequent research could then explore its physicochemical properties and potential biological activities. The broader field of pyridine chemistry is continuously seeing methodological advancements, including novel catalytic systems for functionalization, which could be applied to this specific compound researchgate.netmdpi.com.

Translational Potential in Pre-clinical Research

The translational potential of this compound is currently entirely speculative. Many aminopyridine derivatives have been investigated for a wide range of therapeutic areas, including as kinase inhibitors in oncology and for neurological disorders nih.govgoogle.com. For instance, derivatives of the related pyrrolo[2,3-b]pyridine have been explored as IKK2 inhibitors for inflammatory diseases google.com. Should initial screenings of this compound reveal any biological activity, it could enter the pipeline of pre-clinical research. This would involve in vitro studies to determine its mechanism of action and in vivo studies in animal models to assess efficacy and safety. However, without any foundational data, its translational potential remains a matter of hypothesis.

Q & A

Q. How to prioritize derivatives for in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.